molecular formula C9H13NO5S2 B14313107 4-(3-Hydroxypropane-1-sulfonyl)benzene-1-sulfonamide CAS No. 108966-55-8

4-(3-Hydroxypropane-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B14313107
CAS No.: 108966-55-8
M. Wt: 279.3 g/mol
InChI Key: OUYRCRDEKNDXJI-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C9H13NO5S2 It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropylsulfonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(3-Hydroxypropylsulfonyl)benzenesulfonamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-(3-Hydroxypropylsulfonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in the growth of cancer cells or bacteria that rely on carbonic anhydrase for survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxypropylsulfonyl)benzenesulfonamide is unique due to the presence of the hydroxypropyl group, which can impart additional chemical reactivity and biological activity compared to simpler sulfonamide derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

108966-55-8

Molecular Formula

C9H13NO5S2

Molecular Weight

279.3 g/mol

IUPAC Name

4-(3-hydroxypropylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C9H13NO5S2/c10-17(14,15)9-4-2-8(3-5-9)16(12,13)7-1-6-11/h2-5,11H,1,6-7H2,(H2,10,14,15)

InChI Key

OUYRCRDEKNDXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCO)S(=O)(=O)N

Origin of Product

United States

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